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Introduction

Danicamtiv (formerly MYK-491) is a novel, selective, small-molecule activator of cardiac
myosin being developed for the treatment of heart failure with reduced ejection fraction (HFrEF)
and other conditions characterized by diminished systolic function, such as dilated
cardiomyopathy (DCM).[1][2] By directly targeting the sarcomere, the fundamental force-
generating unit of the cardiomyocyte, Danicamtiv offers a distinct mechanism of action
compared to traditional inotropes. This technical guide provides a comprehensive overview of
the pharmacokinetics (PK) and pharmacodynamics (PD) of Danicamtiv in humans, based on
available preclinical and clinical data.

Mechanism of Action

Danicamtiv enhances cardiac contractility by directly binding to cardiac myosin.[3] This
interaction increases the number of myosin heads in an "on" state, ready to interact with actin,
and slows the rate of ADP release from the myosin head. The prolonged attachment of the
myosin head to the actin filament results in increased force production and a longer systolic
ejection time.[1] This mechanism improves the efficiency of cardiac contraction without
significantly affecting intracellular calcium concentrations, a key differentiator from conventional
inotropic agents.[1]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b606936?utm_src=pdf-interest
https://www.benchchem.com/product/b606936?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7689751/
https://pubmed.ncbi.nlm.nih.gov/32558989/
https://www.benchchem.com/product/b606936?utm_src=pdf-body
https://www.benchchem.com/product/b606936?utm_src=pdf-body
https://www.benchchem.com/product/b606936?utm_src=pdf-body
https://firstwordpharma.com/story/5044169
https://pmc.ncbi.nlm.nih.gov/articles/PMC7689751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7689751/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Danicamtiv

Binds to cardiac myosin

Sarcomere

Increqses probability of engagement

Actin-Myosin Cross-Bridge

Prolongs attachment

Increased Force Production

Click to download full resolution via product page
Danicamtiv's Mechanism of Action on the Sarcomere.

Pharmacokinetics

The pharmacokinetic profile of Danicamtiv has been characterized through preclinical studies
and a phase 2a clinical trial in patients with HFrEF.

Preclinical Pharmacokinetic Parameters

Preclinical studies in various animal models predicted a favorable pharmacokinetic profile for
Danicamtiv in humans. In vitro studies using human hepatocytes predicted a low hepatic

clearance.
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Predicted

Parameter Mouse Rat Dog Monkey
Human

Clearance
(mL/min/kg)

155 15.3 1.6 5.7 0.64

Volume of
Distribution 0.24 1.7 - - 0.98

(L/kg)

Oral
Bioavailability 26 - 108
(%)

Half-life (h) - - - - 17.7

Table 1:
Preclinical
Pharmacokin
etic
Parameters
of

Danicamtiv.

Human Pharmacokinetics

In a phase 2a clinical trial involving patients with HFrEF, the population pharmacokinetics of
Danicamtiv were best described by a one-compartment model with zero-order absorption. The
inter-individual variability in apparent clearance and apparent volume of distribution was found
to be 23.6% and 18.1%, respectively.
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Parameter Value

Absorption Model One-compartment with zero-order absorption

Inter-individual Variability in Apparent Clearance  23.6%

Inter-individual Variability in Apparent Volume of
o 18.1%
Distribution

Table 2: Human Pharmacokinetic Model and

Variability.

Pharmacodynamics

The pharmacodynamic effects of Danicamtiv are directly linked to its mechanism of action,
resulting in measurable improvements in cardiac systolic function. These effects have been
demonstrated in a phase 2a clinical trial in patients with HFrEF.

Dose- and Concentration-Dependent Effects

Treatment with Danicamtiv resulted in a dose- and concentration-dependent increase in
systolic ejection time (SET) and stroke volume (SV). The relationship between Danicamtiv
exposure and SET was well-described by an Emax model.

Plasma Danicamtiv Placebo-Corrected Placebo-Corrected
Concentration Increase in SET (ms) Increase in SV (mL)
Low 15 -

Medium 36 (P <0.01) 7.8 (P <0.01)

High (=2000 ng/mL) 48 (P <0.01) 5.7 (P <0.05)

Table 3: Concentration-
Dependent Pharmacodynamic
Effects of Danicamtiv in HFrEF

Patients.

Further echocardiographic assessments revealed improvements in other key indicators of
cardiac function.
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Change at Medium Change at High
Parameter . .

Concentration Concentration
Global Longitudinal Strain (%) - -1.0 (P <0.05)
Global Circumferential Strain

-3.3(P<0.01)

(%)
Left Atrial Minimal Volume

-2.1(P<0.01) -2.4 (P<0.01)
Index (mL/m?)
Left Atrial Function Index 6.1 (P<0.01) 5.8(P<0.01)

Table 4: Additional
Echocardiographic Changes
with Danicamtiv in HFrEF

Patients.

Experimental Protocols
Phase 2a Clinical Trial (NCT03447990)

This was a randomized, double-blind, placebo-controlled, multiple-ascending dose study to
evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of Danicamtiv in
patients with stable HFrEF.

o Study Design: Patients were randomized to receive either Danicamtiv or a placebo. The
study involved multiple cohorts with ascending oral doses of Danicamtiv (50 mg, 75 mg, and
100 mg twice daily) administered for seven days.

o Patient Population: The trial enrolled patients with stable, chronic HFrEF who were receiving
guideline-directed medical therapy. The mean age of the participants was 60 years, with 25%
being women, and 48% having ischemic heart disease. The mean left ventricular ejection
fraction was 32%.

e Pharmacokinetic Assessments: Plasma concentrations of Danicamtiv were measured at
various time points to characterize the pharmacokinetic profile.
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e Pharmacodynamic Assessments: Echocardiography was used to measure changes in left
ventricular stroke volume, systolic ejection time, and other cardiac parameters.

» Analytical Methods: While specific details are limited in the publications, the in vitro
preclinical studies utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for
the analysis of Danicamtiv. It is highly probable that a similar validated bioanalytical method

was used for the clinical trial samples.

Screening

B Danicamtiv (n=30)
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Workflow of the Phase 2a Clinical Trial of Danicamtiv.

Safety and Tolerability
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In the phase 2a clinical trial, Danicamtiv was generally well-tolerated. Treatment-emergent
adverse events were mostly mild and were reported in 57% of patients receiving Danicamtiv
and 40% of patients receiving a placebo.

Conclusion

Danicamtiv is a promising novel cardiac myosin activator with a distinct mechanism of action
that directly enhances sarcomere function. Its pharmacokinetic profile supports twice-daily oral
dosing, and its pharmacodynamic effects demonstrate a clear, concentration-dependent
improvement in cardiac systolic function in patients with HFrEF. The data from preclinical and
phase 2a clinical studies provide a strong foundation for the continued development of
Danicamtiv as a potential new therapy for patients with systolic dysfunction. Further clinical
trials will be crucial to fully elucidate its long-term efficacy and safety profile.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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